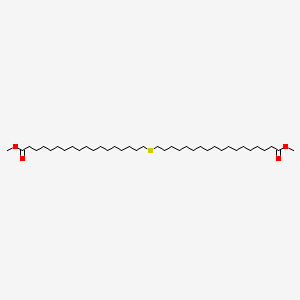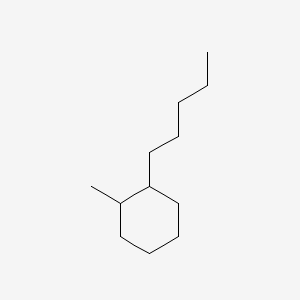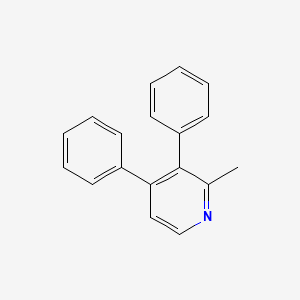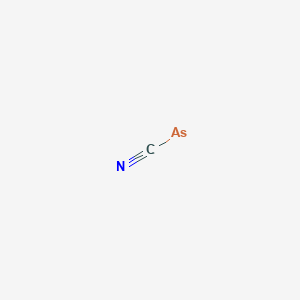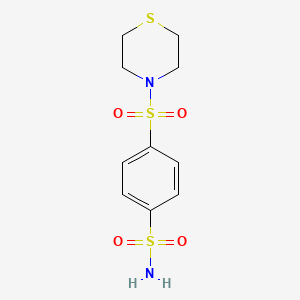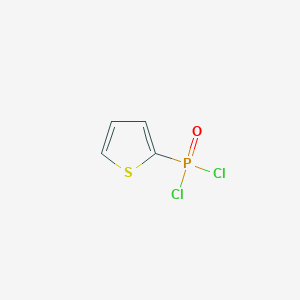
Thiophen-2-ylphosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophen-2-ylphosphonic dichloride is an organophosphorus compound that features a thiophene ring bonded to a phosphonic dichloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophen-2-ylphosphonic dichloride can be synthesized through the reaction of thiophene with phosphorus trichloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
C4H4S+PCl3→C4H3SPCl2+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The phosphonic dichloride group can be reduced to phosphonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Thiophen-2-ylphosphonic diamides or diesters.
Oxidation: Thiophen-2-ylphosphonic sulfoxides or sulfones.
Reduction: Thiophen-2-ylphosphonic acids.
Scientific Research Applications
Thiophen-2-ylphosphonic dichloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of thiophen-2-ylphosphonic dichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphonic dichloride group to nucleophilic sites on target molecules, thereby modifying their chemical properties. This mechanism is particularly relevant in enzyme inhibition, where the compound can phosphorylate active site residues, leading to enzyme inactivation.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar thiophene ring structure but with a carboxylic acid group instead of a phosphonic dichloride group.
Thiophene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a phosphonic dichloride group.
Thiophene-2-boronic acid: Features a boronic acid group in place of the phosphonic dichloride group.
Uniqueness
Thiophen-2-ylphosphonic dichloride is unique due to its combination of a thiophene ring and a phosphonic dichloride group
Properties
CAS No. |
54908-57-5 |
|---|---|
Molecular Formula |
C4H3Cl2OPS |
Molecular Weight |
201.01 g/mol |
IUPAC Name |
2-dichlorophosphorylthiophene |
InChI |
InChI=1S/C4H3Cl2OPS/c5-8(6,7)4-2-1-3-9-4/h1-3H |
InChI Key |
DWYNMMSNGRZVML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


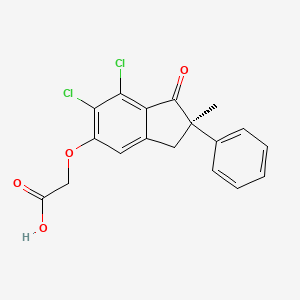
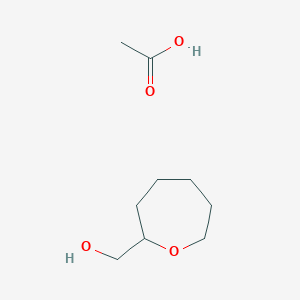
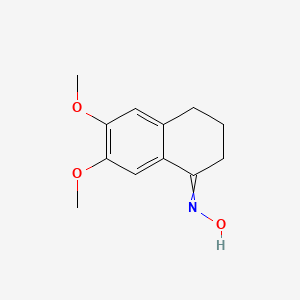
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
